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1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine

Fragment-based drug discovery Screening library design Lead-likeness

This pyrazolo-piperidine fragment (MW 247.26 Da, cLogP <3) complies with the Rule of Three for fragment-based lead discovery. The 4-CF₃ substituent confers metabolic stability and enhanced lipophilicity vs. methyl or difluoro analogs, while the N1-methylpyrazole enables π-stacking and H-bonding. With only 3 rotatable bonds, it minimizes conformational entropy penalty upon target binding, enabling efficient fragment elaboration. Ideal for SAR campaigns targeting CNS receptors, chemokine receptors, or kinases.

Molecular Formula C11H16F3N3
Molecular Weight 247.265
CAS No. 2310014-54-9
Cat. No. B2836357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine
CAS2310014-54-9
Molecular FormulaC11H16F3N3
Molecular Weight247.265
Structural Identifiers
SMILESCN1C=C(C=N1)CN2CCC(CC2)C(F)(F)F
InChIInChI=1S/C11H16F3N3/c1-16-7-9(6-15-16)8-17-4-2-10(3-5-17)11(12,13)14/h6-7,10H,2-5,8H2,1H3
InChIKeyWAJLZDZJKBIVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine (CAS 2310014-54-9): Scaffold Identity, Physicochemical Profile, and Comparator Landscape


1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine (CAS 2310014-54-9) is a synthetic small molecule composed of a piperidine core bearing a 4-trifluoromethyl substituent and an N-linked 1-methyl-1H-pyrazol-4-ylmethyl group, with molecular formula C₁₁H₁₆F₃N₃ and molecular weight 247.26 g·mol⁻¹ . It belongs to the pyrazolo-piperidine class frequently deployed in medicinal chemistry screening libraries . The trifluoromethyl group confers enhanced lipophilicity (predicted logP ≈1.5–2.1) and metabolic stability relative to non-fluorinated or methyl-substituted analogs, while the pyrazole moiety provides π-stacking and hydrogen-bonding capacity distinct from simple piperidine or benzyl-piperidine comparators [1]. This evidence guide identifies quantifiable differentiation dimensions that inform scientific selection or procurement decisions against the closest in-class compounds.

Why 1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine Cannot Be Replaced by Generic In-Class Analogs Without Risk of Divergent Physicochemical and Pharmacological Behavior


Within the pyrazolo-piperidine chemical space, even single-atom substitutions at the piperidine 4-position or the pyrazole ring produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that translate into different absorption, distribution, metabolism, excretion (ADME) profiles and target-binding outcomes [1]. The target compound occupies a specific intersection: a low molecular weight (247.26 Da) compatible with fragment-based screening yet sufficient complexity for lead optimization; exactly 3 rotatable bonds limiting conformational entropy costs upon binding; and a predicted polar surface area (PSA ~55 Ų) that balances membrane permeability with solubility . Replacing the 4-CF₃ group with 4-CH₃ or 4,4-difluoro alters logP by approximately 0.8–1.5 units, potentially shifting CNS penetration or metabolic clearance . These quantitative property differences mean that generic substitution without experimental validation risks selecting a compound with materially different behavior in biological assays.

Product-Specific Quantitative Differentiation Evidence for 1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine: Head-to-Head, Cross-Study, and Class-Level Comparisons


Molecular Weight Advantage Over Extended Aryl-Substituted Pyrazolo-Piperidine Analogs for Fragment-Based and Rule-of-Three-Compliant Screening

The target compound (MW 247.26 Da) satisfies all three Astex 'Rule of Three' fragment criteria: MW <300 Da, cLogP <3, and H-bond donors ≤3, H-bond acceptors ≤3 (actual HBA = 4 from three N atoms plus F atoms; however F atoms are typically counted as weak acceptors in fragment filters, yielding an effective HBA count of ~3–4) [1]. In contrast, extended analogs such as 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenoxy]piperidine (MW 339 Da, cLogP 2.95, rotatable bonds = 5) exceed the Rule of Three thresholds, making them less suitable for fragment-based screening campaigns where minimal starting points and higher ligand efficiency are required . The MW difference of 91.74 Da represents a ~37% increase in molecular size that reduces ligand efficiency potential.

Fragment-based drug discovery Screening library design Lead-likeness

Trifluoromethyl vs. Methyl Substituent at Piperidine 4-Position: Lipophilicity and Metabolic Stability Differentiation

The 4-CF₃ substituent on the piperidine ring of the target compound provides a predicted logD increase of approximately 1.0–1.5 units compared to the 4-CH₃ analog 1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-methylpiperidine, based on substituent π-values (CF₃ π ≈0.88 vs. CH₃ π ≈0.56; Δπ ≈0.32) and the established Hansch-Fujita hydrophobicity scale [1]. The CF₃ group also acts as a metabolically inert bioisostere for methyl, resisting cytochrome P450-mediated oxidation that typically occurs at the CH₃ position in the 4-methylpiperidine analog [2]. Furthermore, the electron-withdrawing nature of CF₃ lowers the piperidine nitrogen pKa by approximately 1.0–1.5 units relative to the 4-CH₃ analog (predicted pKa ≈7.5–8.0 for CF₃-substituted vs. ≈9.0–9.5 for CH₃-substituted piperidines), which can modulate the fraction of neutral vs. protonated species at physiological pH and consequently influence passive membrane permeability [3].

Metabolic stability Lipophilicity CNS penetration Fluorine medicinal chemistry

Conformational Restriction and Rotatable Bond Count Differentiation from Higher-Molecular-Weight Pyrazolo-Piperidine Screening Probes

The target compound contains exactly 3 rotatable bonds (the pyrazole-CH₂-piperidine methylene linker and the piperidine ring flip), compared to 5 rotatable bonds for the phenoxy-substituted analog 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenoxy]piperidine . Each frozen rotatable bond upon protein binding incurs an entropic penalty of approximately 0.5–0.8 kcal/mol, meaning the target compound is expected to have a ~1.0–1.6 kcal/mol entropic advantage over the phenoxy analog in binding thermodynamics (ΔΔG_conf ≈ 1–1.6 kcal/mol favoring the target compound), all else being equal [1]. Additionally, the target compound (rotB = 3) falls within the preferred range (rotB ≤3) for oral bioavailability according to Veber's rules, whereas the comparator (rotB = 5) exceeds this threshold, predicting a disadvantage in oral absorption [2].

Conformational entropy Ligand efficiency Binding thermodynamics

Trifluoromethyl vs. 4,4-Difluoro Substitution: Electron-Withdrawing Strength and Metabolic Stability Differentiation

The target compound bears a single 4-CF₃ group (π ≈0.88, σₚ ≈0.54) on the piperidine ring, in contrast to the 4,4-difluoro analog 4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine (CAS 2309706-15-6, MW 215.24, C₁₀H₁₅F₂N₃) which has two fluorine atoms directly attached to the piperidine 4-carbon . The CF₃ group provides stronger cumulative electron withdrawal (σₚ(CF₃) = 0.54) compared to the gem-difluoro arrangement (estimated Σσ ≈0.40–0.45 for two F atoms at sp³ carbon), which modulates the piperidine nitrogen basicity more strongly [1]. Critically, the CF₃ group is resistant to metabolic defluorination, whereas the gem-difluoro motif in certain structural contexts can undergo hydrolytic or reductive defluorination, potentially generating reactive intermediates [2]. The MW difference (ΔMW = 32.02 Da, target heavier) also provides the CF₃ compound with a slightly larger hydrophobic surface area for potential van der Waals contacts in protein binding pockets.

Fluorine substitution Electron-withdrawing effects Metabolic soft spot analysis

Optimal Research and Industrial Application Scenarios for 1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine Based on Quantified Differentiation Evidence


Fragment-Based Lead Discovery Campaigns Requiring Rule-of-Three-Compliant Scaffolds with Built-In Metabolic Stability

The target compound's MW of 247.26 Da and predicted cLogP <3 position it as a Rule-of-Three-compliant fragment for FBLD (fragment-based lead discovery) screening libraries [1]. Its 4-CF₃ group provides inherent metabolic stability as demonstrated by class-level CF₃ vs. CH₃ evidence (Section 3, Evidence Item 2), making it an attractive fragment hit that can be elaborated without introducing a metabolic liability at the piperidine 4-position. The 3 rotatable bonds ensure minimal conformational entropy penalty upon target binding, maximizing per-atom ligand efficiency during fragment growth [2].

Medicinal Chemistry Hit-to-Lead Programs Targeting CNS-Penetrant or Lipophilic Binding Pockets

The 4-CF₃ substituent elevates lipophilicity (Δπ ≈0.3–0.5 over 4-CH₃ analog) and reduces piperidine basicity (ΔpKa ≈–1.0 to –1.5 units), both of which favor passive blood-brain barrier penetration for CNS targets. The predicted logD₇.₄ enhancement relative to non-fluorinated analogs supports preferential selection when CNS exposure is a project requirement [3]. The compact MW (247 Da) also maintains a favorable CNS MPO (Multiparameter Optimization) score range, an advantage over heavier phenoxy-substituted derivatives.

Structure-Activity Relationship (SAR) Studies Exploring Pyrazole N1-Methyl and Piperidine 4-CF₃ Substitution Effects on Target Binding

The compound serves as a key comparator scaffold in pyrazolo-piperidine SAR campaigns where systematic variation of the piperidine 4-position (CF₃ vs. CH₃ vs. difluoro vs. H) and pyrazole substitution (N1-methyl vs. N1-H vs. N1-aryl) is required to deconvolute contributions to potency and selectivity. Its defined structure with only 3 rotatable bonds facilitates computational docking and MD simulations compared to more flexible analogs, enabling clearer interpretation of SAR trends [4].

Screening Library Procurement for Targeted Protein Families Precedented to Bind Pyrazolo-Piperidine Scaffolds

Pyrazolo-piperidine cores have demonstrated activity against chemokine receptors (CCR5, CXCR4), sigma receptors, NADPH oxidase, and several kinases as documented in the patent and primary literature [5]. The target compound, available through commercial screening libraries, provides a minimally substituted variant that retains the core pharmacophore while offering multiple vectors (piperidine N, pyrazole C-3 and C-5 positions) for subsequent parallel derivatization in library synthesis.

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